

Conivaptan-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Conivaptan-d4	
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For researchers, scientists, and drug development professionals, this guide provides an indepth overview of **Conivaptan-d4**, a deuterated analog of the vasopressin receptor antagonist, Conivaptan. This document details its suppliers, pricing, and key experimental applications, including its use as an internal standard in pharmacokinetic studies and its relevance in studying vasopressin receptor signaling.

Sourcing and Availability of Conivaptan-d4

Conivaptan-d4 is available from several specialized chemical suppliers. Its primary use in a research setting is as an internal standard for the accurate quantification of conivaptan in biological matrices using mass spectrometry. Below is a summary of supplier information and pricing.



Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Quantitie s	Price (USD)
APExBIO	Conivaptan -d4	1129433- 63-1	C32H22D4 N4O2	Not Specified	1mg	\$701.00
Cayman Chemical	Conivaptan -d4	1129433- 63-1	C32H22D4 N4O2	≥99% deuterated forms (d1- d4)	Not Specified	Inquire for price
Clinivex	Conivaptan -d4	1129433- 63-1	Not Specified	Not Specified	10mg, 50mg, 100mg	Inquire for price
Veeprho	Conivaptan -D4	1129433- 63-1	Not Specified	Not Specified	Not Specified	Inquire for price
Shanghai Nianxing Industrial Co., Ltd	Conivaptan -d4	1129433- 63-1	C32H22D4 N4O2	98.0%	Not Specified	Inquire for price

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.

Mechanism of Action: Dual Vasopressin Receptor Antagonism

Conivaptan is a non-peptide antagonist of both the vasopressin V1a and V2 receptors.[1][2] Its deuterated form, **Conivaptan-d4**, is expected to have the same mechanism of action. Understanding this dual antagonism is crucial for designing and interpreting experiments.

 V1a Receptor Antagonism: V1a receptors are primarily located on vascular smooth muscle cells. Their activation by arginine vasopressin (AVP) leads to vasoconstriction. Conivaptan blocks this interaction, leading to vasodilation.



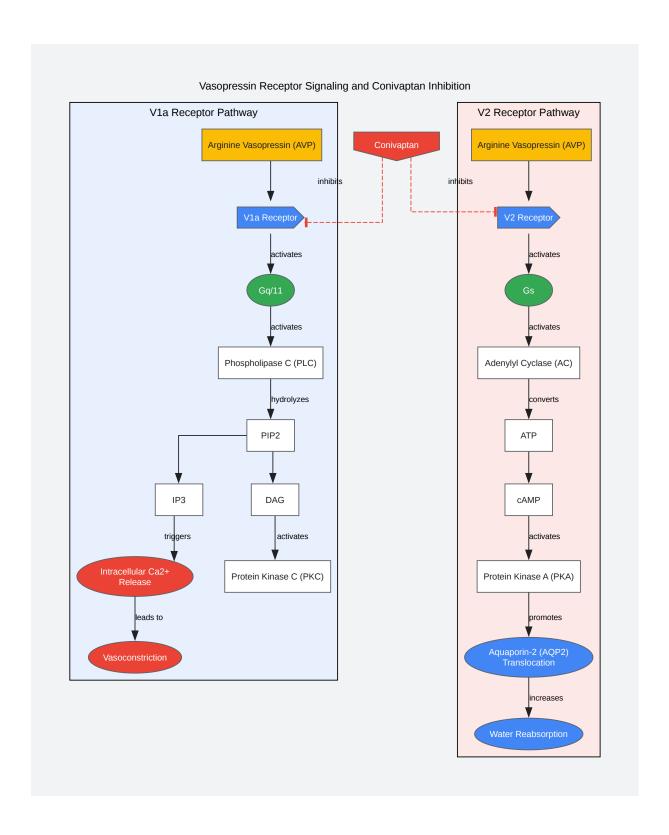




 V2 Receptor Antagonism: V2 receptors are predominantly found in the collecting ducts of the kidneys. AVP binding to V2 receptors promotes water reabsorption. By antagonizing these receptors, conivaptan induces aquaresis, the excretion of free water, without significant electrolyte loss.[3]

The following diagram illustrates the signaling pathways of the V1a and V2 receptors and the inhibitory action of Conivaptan.





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Caption: Vasopressin Receptor Signaling and Conivaptan Inhibition.



Experimental Protocols

Conivaptan-d4 is a valuable tool for a variety of in vitro and in vivo studies. Below are detailed methodologies for key experiments.

Quantification of Conivaptan in Plasma using LC-MS/MS with Conivaptan-d4 as an Internal Standard

This protocol outlines a method for the accurate measurement of conivaptan concentrations in plasma samples, a critical component of pharmacokinetic studies.

Objective: To determine the concentration of conivaptan in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **Conivaptan-d4** as an internal standard.

Materials:

- Conivaptan analytical standard
- Conivaptan-d4 (internal standard)
- Human plasma (or other relevant biological matrix)
- · Acetonitrile (ACN), HPLC grade
- · Formic acid, LC-MS grade
- Ammonium formate, LC-MS grade
- Water, HPLC grade
- Microcentrifuge tubes
- · Vortex mixer
- Centrifuge
- HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole)



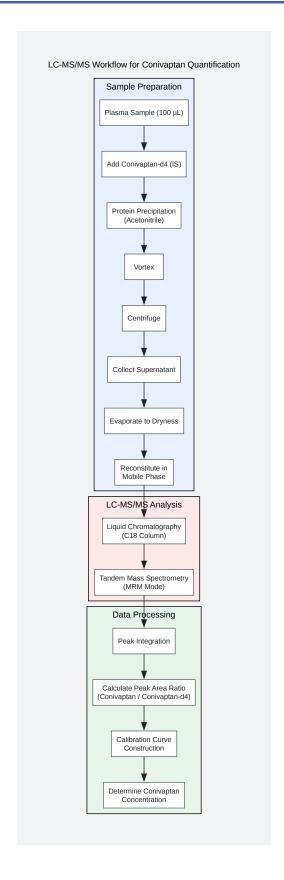
Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of conivaptan and **Conivaptan-d4** in a suitable solvent (e.g., DMSO or methanol).
 - From the stock solutions, prepare a series of working solutions of conivaptan for the calibration curve and quality control (QC) samples by serial dilution in 50% acetonitrile.
 - Prepare a working solution of Conivaptan-d4 at a fixed concentration (e.g., 100 ng/mL) in 50% acetonitrile.
- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma sample (calibrant, QC, or unknown), add 20 μL of the Conivaptan-d4 internal standard working solution.
 - Vortex briefly to mix.
 - Add 300 μL of cold acetonitrile to precipitate plasma proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% formic acid in water



- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to separate conivaptan and Conivaptan-d4 from matrix components (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Conivaptan: Determine the optimal precursor to product ion transition (e.g., m/z 499.2
 -> 291.1).
 - **Conivaptan-d4**: Determine the optimal precursor to product ion transition (e.g., m/z 503.2 -> 295.1).
 - Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of conivaptan to Conivaptand4 against the nominal concentration of the calibrants.
 - Perform a linear regression analysis of the calibration curve.
 - Determine the concentration of conivaptan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: LC-MS/MS Workflow for Conivaptan Quantification.



In Vitro Vasopressin V1a Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds, such as conivaptan, for the V1a receptor.

Objective: To measure the binding affinity (Ki) of a test compound for the human vasopressin V1a receptor expressed in CHO cell membranes.

Materials:

- CHO cell membranes expressing the human V1a receptor
- [3H]-Arginine Vasopressin (Radioligand)
- Unlabeled Arginine Vasopressin (for non-specific binding determination)
- Test compound (e.g., Conivaptan)
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)
- 96-well microplates
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
- Scintillation cocktail
- Scintillation counter
- · Filtration manifold

Procedure:

- Membrane Preparation:
 - Thaw the V1a receptor-expressing CHO cell membranes on ice.



- Homogenize the membranes in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA).
- Dilute the membranes to the desired concentration in assay buffer (typically 5-20 μg of protein per well).

Assay Setup:

- In a 96-well plate, set up the following in triplicate:
 - Total Binding: 50 μ L of assay buffer, 50 μ L of [3H]-AVP (at a concentration near its Kd), and 100 μ L of diluted membranes.
 - Non-specific Binding (NSB): 50 μ L of unlabeled AVP (at a high concentration, e.g., 1 μ M), 50 μ L of [3H]-AVP, and 100 μ L of diluted membranes.
 - Competition Binding: 50 μL of the test compound at various concentrations (e.g., 10-point serial dilution), 50 μL of [3H]-AVP, and 100 μL of diluted membranes.

Incubation:

Incubate the plate at 25°C for 60 minutes with gentle agitation.

Filtration:

- Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.
- Wash the filters three times with 200 μL of ice-cold wash buffer.

Detection:

- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:



- Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasopressin V2 Receptor cAMP Functional Assay

This protocol details a cell-based functional assay to measure the effect of test compounds on the V2 receptor-mediated cAMP production.

Objective: To determine the functional potency (IC50) of a V2 receptor antagonist, such as conivaptan, by measuring its ability to inhibit AVP-stimulated cAMP production in HEK293 cells.

Materials:

- HEK293 cells stably expressing the human V2 receptor
- Cell culture medium (e.g., DMEM with 10% FBS)
- Arginine Vasopressin (AVP)
- Test compound (e.g., Conivaptan)
- IBMX (a phosphodiesterase inhibitor)
- cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
- 384-well white microplates



Plate reader compatible with the chosen detection method

Procedure:

- Cell Culture and Plating:
 - Culture the V2R-expressing HEK293 cells according to standard protocols.
 - Harvest the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
 - Seed the cells into a 384-well white plate at a density of 2,000-5,000 cells per well.
- Compound Preparation and Addition:
 - Prepare serial dilutions of the test compound (conivaptan) in assay buffer.
 - Prepare a solution of AVP at a concentration that gives a submaximal response (e.g., EC80).
 - Add the test compound to the appropriate wells.
 - For antagonist mode, pre-incubate the cells with the test compound for 15-30 minutes at room temperature.
- Cell Stimulation:
 - Add the AVP solution to all wells except the basal control wells.
 - Incubate the plate at room temperature for 30-60 minutes.
- cAMP Detection:
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves the addition of lysis and detection reagents.
- Data Analysis:

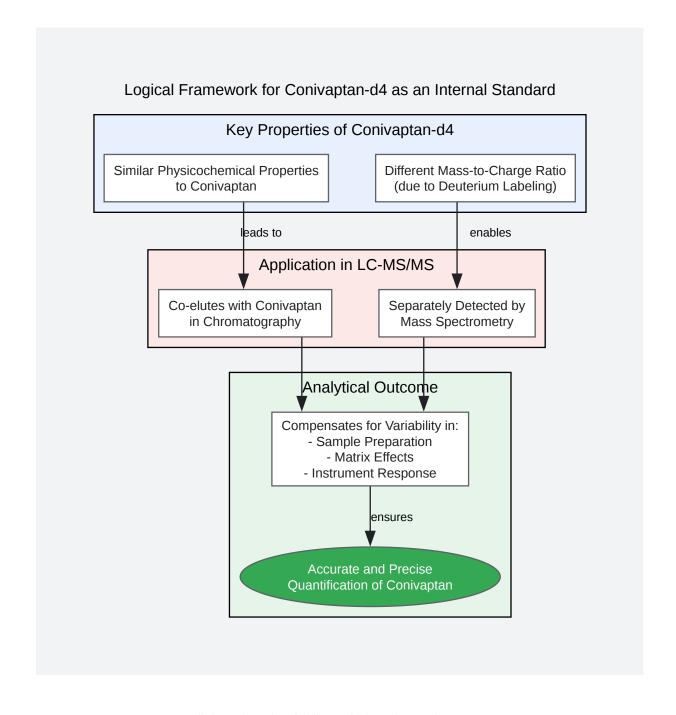


- Generate a standard curve if required by the kit.
- Calculate the cAMP concentration in each well based on the plate reader signal and the standard curve.
- Plot the percentage of inhibition of the AVP response against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Logical Relationships in Conivaptan-d4 Application

The use of **Conivaptan-d4** as an internal standard is based on a clear logical framework that ensures the accuracy and reliability of quantitative bioanalysis.





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Caption: Logical Framework for **Conivaptan-d4** as an Internal Standard.

This guide provides a comprehensive technical overview for researchers working with **Conivaptan-d4**. By understanding its sourcing, mechanism of action, and key experimental applications, scientists can effectively utilize this tool in their drug discovery and development efforts.



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